molecular formula C15H13FO3 B6402491 2-(2-Fluoro-5-methoxyphenyl)-5-methylbenzoic acid CAS No. 1261935-40-3

2-(2-Fluoro-5-methoxyphenyl)-5-methylbenzoic acid

Cat. No.: B6402491
CAS No.: 1261935-40-3
M. Wt: 260.26 g/mol
InChI Key: IAFNXAGQBRHNSY-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methoxyphenyl)-5-methylbenzoic acid is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methoxyphenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-5-methoxybenzene.

    Friedel-Crafts Alkylation: The 2-fluoro-5-methoxybenzene undergoes Friedel-Crafts alkylation with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: The resulting alkylated product is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methoxyphenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinones, carboxylate derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-5-methoxyphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxybenzoic acid
  • 2-Fluoro-5-methylbenzoic acid
  • 2-Methoxy-5-methylbenzoic acid

Uniqueness

2-(2-Fluoro-5-methoxyphenyl)-5-methylbenzoic acid is unique due to the combination of fluorine, methoxy, and methyl groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-5-11(13(7-9)15(17)18)12-8-10(19-2)4-6-14(12)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFNXAGQBRHNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690123
Record name 2'-Fluoro-5'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-40-3
Record name 2'-Fluoro-5'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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